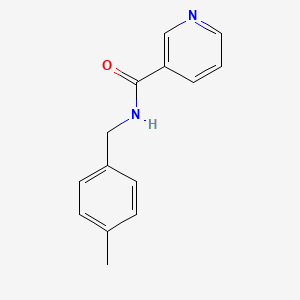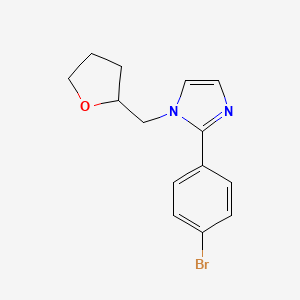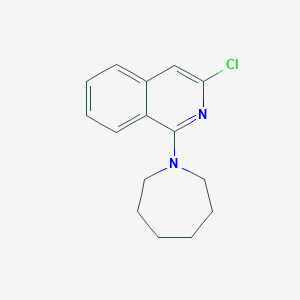![molecular formula C16H26N2O B7637896 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is a type of NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mecanismo De Acción
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is involved in the communication between neurons. In Alzheimer's disease, excessive glutamate activity can cause damage to neurons, leading to cognitive decline. By blocking the activity of the NMDA receptor, 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can reduce the damage caused by excessive glutamate activity and improve cognitive function.
Biochemical and Physiological Effects:
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been shown to have several biochemical and physiological effects in the brain. It can reduce the levels of glutamate in the brain and improve the function of the cholinergic system, which is involved in memory and cognitive function. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can also increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor activity on neuronal function in a controlled manner. However, one limitation of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is its potential toxicity at high doses. Careful control of dosage and exposure time is necessary to avoid toxic effects.
Direcciones Futuras
There are several future directions for the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. One direction is the development of new formulations of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one that can improve its bioavailability and reduce its potential toxicity. Another direction is the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in animal models of neurological disorders can provide insights into its potential therapeutic effects and mechanisms of action.
Métodos De Síntesis
The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one involves the reaction of adamantane with formaldehyde and methylamine to form 1-adamantylmethylamine. This intermediate is then reacted with 2-cyanopyrrolidine to form 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been extensively studied in the field of neuroscience for its potential therapeutic effects in treating Alzheimer's disease. Research studies have shown that 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can improve cognitive function and slow down the progression of the disease. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
4-[(1-adamantylmethylamino)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15-4-14(9-18-15)8-17-10-16-5-11-1-12(6-16)3-13(2-11)7-16/h11-14,17H,1-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYKTTWMZYMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCC4CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)



![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)


![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)
![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)
